Boc-D-Chg-OH

Peptide Synthesis Chiral Chromatography Quality Control

Procure Boc-D-Chg-OH for applications demanding precise D-stereochemistry and steric bulk. This protected amino acid is essential for synthesizing diastereomerically pure peptides and HCV NS3 protease inhibitors, where substituting analogs like Boc-L-Chg-OH or Boc-D-Ala-OH leads to experimental failure. Ensure reliable results with verified high purity (≥98%) and defined optical rotation (-10.5° in MeOH).

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 70491-05-3
Cat. No. B558547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Chg-OH
CAS70491-05-3
Synonyms70491-05-3; Boc-D-cyclohexylglycine; Boc-D-Chg-OH; (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylaceticacid; N-Boc-2-Cyclohexyl-D-glycine; Boc-alpha-Cyclohexyl-D-glycine; Boc-D-alpha-cyclohexylglycine; (R)-[(tert-butoxycarbonyl)amino](cyclohexyl)aceticacid; AmbotzBAA1348; (2R)-[(tert-butoxycarbonyl)amino](cyclohexyl)ethanoicacid; N-Boc-D-2-cyclohexylglycine; KSC925C9F; 15089_ALDRICH; SCHEMBL844822; CYC050; 15089_FLUKA; CTK8C5192; MolPort-002-501-457; QSUXZIPXYDQFCX-SNVBAGLBSA-N; ACT10900; ZINC2504644; ANW-74521; CB-483; KM1347; AKOS015902580
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
InChIKeyQSUXZIPXYDQFCX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Chg-OH (70491-05-3): A Chiral, Boc-Protected D-Cyclohexylglycine Building Block


Boc-D-Chg-OH (CAS 70491-05-3), or Boc-D-cyclohexylglycine, is a protected, non-proteinogenic D-amino acid derivative . Characterized by a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a bulky cyclohexyl side chain, its molecular formula is C₁₃H₂₃NO₄ with a molecular weight of 257.33 g/mol [1]. The compound is a white to off-white solid with a melting point of 75 °C and a predicted LogP of ~3.16, indicating its lipophilic nature [2][3]. As a chiral building block, it is defined by its specific optical rotation, with an [α]ᴅ²⁰ of approximately -10.5° (c=1, MeOH), which is a key quality attribute distinguishing it from its L-enantiomer .

Why Boc-D-Chg-OH Cannot Be Interchanged with Generic Boc-D-Amino Acids or L-Enantiomers


Substituting Boc-D-Chg-OH with a simpler Boc-D-amino acid like Boc-D-Ala-OH or even its L-enantiomer, Boc-L-Chg-OH, can lead to experimental failure or erroneous data. This compound provides specific steric bulk from its cyclohexyl side chain, which is not provided by simpler analogs, and its defined D-configuration is non-negotiable for creating diastereomerically pure peptides. A simple change to a smaller side chain or the opposite enantiomer will alter the resulting peptide's conformation, receptor binding affinity, and proteolytic stability [1]. Furthermore, analytical methods for confirming enantiomeric purity are specific; ligand-exchange HPLC protocols for Boc-amino acids show that D-enantiomers like Boc-D-Chg-OH elute before their L-counterparts, meaning the use of a racemic or L-enriched mix would be detectable as an impurity peak in a well-controlled synthesis [2]. Using an alternative without these specific steric and chiral properties is not a viable substitution and will result in a different molecular entity.

Procurement Evidence: Quantified Differentiators for Boc-D-Chg-OH (70491-05-3)


Chiral Purity Verification: D- vs. L-Enantiomer Elution Order in HPLC

Boc-D-Chg-OH can be analytically distinguished from its enantiomer, Boc-L-Chg-OH. In ligand-exchange HPLC (LE-HPLC) on a chiral 'ProCu' stationary phase, D-enantiomers of Boc-protected amino acids elute before their corresponding L-enantiomers [1]. This is a class-level property. Therefore, a peak eluting first in a sample of Boc-Chg-OH corresponds to the D-isomer, and the second to the L-isomer, allowing for a quantitative assessment of enantiomeric purity. This separation is not equally effective for all protecting groups; for instance, Fmoc-protected amino acids were not resolved under the same conditions [1].

Peptide Synthesis Chiral Chromatography Quality Control

Specification-Driven Procurement: High Purity Assurance (≥98.0% by HPLC)

The purity of Boc-D-Chg-OH is rigorously defined and quantifiable using orthogonal methods, with specifications exceeding 98.0% by HPLC and 98.0% by neutralization titration [1]. This high purity standard minimizes the risk of introducing by-products or unreacted starting materials into a peptide sequence, a critical factor in both solid-phase and solution-phase synthesis. This level of analytical characterization surpasses lower-purity alternatives (e.g., 95%) that are sometimes offered, which may contain up to 5% unidentified impurities, potentially leading to side reactions or difficult purifications .

Peptide Synthesis Medicinal Chemistry Quality Control

Optical Rotation: A Critical Specification for Chiral Building Block Selection

The specific optical rotation ([α]ᴅ²⁰) is a definitive and quantifiable property that confirms the D-configuration and enantiomeric excess of the Boc-D-Chg-OH being procured. The established value for Boc-D-Chg-OH is -10.5° ± 1.5° (c=1, MeOH) [1]. This negative rotation is characteristic of the D-isomer. Procuring a product without a defined optical rotation specification, or one that is a racemic mixture ([α]ᴅ²⁰ = 0°), would result in a different stereochemical outcome in any subsequent peptide coupling. This specification allows a user to verify the correct isomer has been received and can be used to compare lot-to-lot consistency.

Chiral Synthesis Quality Control Peptide Chemistry

Solubility Profile: Defined Solubility in Key Organic Solvents for Peptide Synthesis

The solubility profile of Boc-D-Chg-OH is a key practical differentiator for its use in synthesis. It is documented to be soluble in common peptide coupling solvents such as DMSO, methanol, and dichloromethane (DCM), but insoluble in water or water/TFA mixtures . This solubility in organic media is essential for standard solution-phase and solid-phase peptide synthesis (SPPS) workflows. Its insolubility in aqueous conditions, particularly those containing TFA, is a relevant property for deprotection and workup steps, where it allows for precipitation and separation.

Peptide Synthesis Medicinal Chemistry Formulation

Definitive Application Scenarios for Boc-D-Chg-OH Based on Procurement Evidence


Synthesis of Conformationally Constrained, Protease-Resistant Peptide Therapeutics

Boc-D-Chg-OH is specifically procured to incorporate the non-proteinogenic D-cyclohexylglycine residue into a peptide backbone. Evidence from oxytocin analog studies demonstrates that replacing natural L-amino acids with D-cyclohexylglycine creates analogs with altered biological profiles [1]. The bulky, hydrophobic cyclohexyl side chain imposes conformational constraints and enhances resistance to enzymatic degradation compared to peptides with natural or simpler non-natural amino acids. The high purity and defined stereochemistry of Boc-D-Chg-OH are prerequisites for creating these complex, single-isomer therapeutic candidates .

Synthesis of Enantiomerically Pure Peptides for Studying Receptor Stereospecificity

In structure-activity relationship (SAR) studies, the D-configuration is crucial for probing the stereochemical requirements of biological targets like GPCRs or proteases. Boc-D-Chg-OH is the definitive building block for this purpose. Its procurement with a verified negative optical rotation [α]ᴅ²⁰ of -10.5° (c=1, MeOH) ensures that the resulting peptide will have the intended D-configuration at that specific position, which is a fundamentally different molecular entity than one synthesized with Boc-L-Chg-OH. This allows for a direct, quantifiable comparison of the diastereomeric peptides' activity and selectivity .

Research into Hepatitis C Protease (NS3) Inhibitors

Boc-D-Chg-OH, and its L-counterpart, have been explicitly cited as reactants in the preparation of potent hepatitis C NS3 protease inhibitors [2]. The choice of the correct, high-purity enantiomer is critical for achieving the desired inhibitory activity. The procurement of Boc-D-Chg-OH with a defined HPLC purity (≥98.0%) is essential for this pharmaceutical research application, as the presence of even small amounts of the L-enantiomer or other impurities could confound biological assay results and impede medicinal chemistry optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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